sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one
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Overview
Description
Sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one is a compound that combines the properties of sulfuric acid and 2,2,6,6-tetramethylpiperidin-4-one Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesIt is a piperidinone derivative known for its stability and utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-tetramethylpiperidin-4-one typically involves the cyclocondensation of acetone and ammonia. One method involves reacting acetone or acetone-containing solutions with ammonia in the presence of dimethyl sulfate at temperatures ranging from 50°C to 130°C . Another method involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as peroxybenzoic acid or aluminum oxide .
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidin-4-one can be achieved through continuous-flow synthesis. This method involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a 5% platinum on carbon catalyst. The reaction is carried out at 70°C and 2 MPa pressure, resulting in an 85% isolated yield .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines using oxidants such as oxone.
Reduction: It can be reduced to form amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions to form sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas with a platinum on carbon catalyst.
Substitution: Iodine as an oxidant.
Major Products
Hydroxylamines: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Sulfenamide Compounds: Formed from substitution reactions.
Scientific Research Applications
2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base. It stabilizes reactive intermediates in chemical reactions, allowing for selective transformations. The molecular targets include various electrophiles and nucleophiles, and the pathways involve the formation of stable intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine: A similar compound used as a hindered base in organic synthesis.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): A related compound known for its ability to scavenge reactive oxygen species.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to act as a hindered base and its applications in the preparation of light stabilizers make it distinct from other similar compounds .
Properties
CAS No. |
72361-44-5 |
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Molecular Formula |
C9H19NO5S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO.H2O4S/c1-8(2)5-7(11)6-9(3,4)10-8;1-5(2,3)4/h10H,5-6H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
LOEBDEFAVSQNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.OS(=O)(=O)O |
Related CAS |
826-36-8 (Parent) |
Origin of Product |
United States |
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